molecular formula C22H22N2O5S B2932950 Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate CAS No. 306736-59-4

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate

Cat. No.: B2932950
CAS No.: 306736-59-4
M. Wt: 426.49
InChI Key: XEJBMMRXTUPRPA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, where the thiazole derivative is reacted with acetic anhydride in the presence of a base.

    Attachment of the Phenoxy Groups: The phenoxy groups are introduced via nucleophilic substitution reactions, where the thiazole derivative is reacted with p-tolyloxyphenol in the presence of a suitable base.

    Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole ring positions, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in material science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and acetamido groups enhances its potential for diverse applications, setting it apart from other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-(4-methylphenoxy)phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-27-21(26)12-16-14-30-22(23-16)24-20(25)13-28-17-8-10-19(11-9-17)29-18-6-4-15(2)5-7-18/h4-11,14H,3,12-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJBMMRXTUPRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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